1-Phenylpiperidine-4-carboxylic acid

Physicochemistry Drug Design DMPK

1-Phenylpiperidine-4-carboxylic acid is a phenylpiperidine derivative that combines a tertiary aniline and a carboxylic acid, defining it as a constrained cyclic β-amino acid analog. This scaffold is a key intermediate in medicinal chemistry, enabling derivatization into amides, esters, and constrained peptides.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 94201-40-8
Cat. No. B1587266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperidine-4-carboxylic acid
CAS94201-40-8
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15)
InChIKeyIXLCEJNZWAYHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpiperidine-4-carboxylic acid (CAS 94201-40-8) for Scientific Procurement: Baseline Profile


1-Phenylpiperidine-4-carboxylic acid is a phenylpiperidine derivative that combines a tertiary aniline and a carboxylic acid, defining it as a constrained cyclic β-amino acid analog [1]. This scaffold is a key intermediate in medicinal chemistry, enabling derivatization into amides, esters, and constrained peptides . The N-phenyl substitution fundamentally alters the piperidine ring's properties compared to N-alkyl analogs, providing a quantifiably lower basicity and a distinct conformational profile that is leveraged in drug discovery [1].

Why N-Alkylpiperidine-4-carboxylic Acids Cannot Replace 1-Phenylpiperidine-4-carboxylic acid


Generic substitution with N-alkylpiperidine-4-carboxylic acids (e.g., 1-methyl, 1-benzyl) fails because the N-phenyl group introduces a 5-order-of-magnitude reduction in piperidine basicity (predicted pKa ~6.2 for N-phenylpiperidine vs. ~11.2 for piperidine) . This difference drastically alters the protonation state at physiological pH, impacting membrane permeability, off-target binding (e.g., hERG), and oral absorption. Furthermore, in a GPBAR1 (TGR5) agonist program, the 1-phenylpiperidine-4-carboxylic acid-derived series demonstrated a specific ability to improve gut hormone secretion and reduce postprandial glucose while lowering lipophilicity, advantages not achieved with the biphenyl-4-carboxylic acid lead series, confirming the scaffold's non-interchangeability for specific pharmacodynamic outcomes [1].

Quantitative Evidence for Selecting 1-Phenylpiperidine-4-carboxylic acid over Analogs


Reduced Piperidine Basicity: 1-Phenylpiperidine vs. Piperidine

The pKa of the conjugate acid of N-phenylpiperidine is 6.22±0.10, compared to ~11.2 for piperidine. This represents a >10,000-fold decrease in basicity . For the 4-carboxylic acid derivative, this translates to a predominantly neutral nitrogen at physiological pH (7.4), whereas N-alkylpiperidine-4-carboxylic acids will exist largely in the protonated, positively charged form. This directly impacts key drug-like properties such as membrane permeability and volume of distribution [1].

Physicochemistry Drug Design DMPK

Superior In Vivo Efficacy in Glucose Regulation via GPBAR1 Agonism vs. Biphenyl Lead Series

In a comparative drug discovery program, the 1-phenylpiperidine-4-carboxylic acid derivative (R)-29 (RO5527239) was optimized from a biphenyl-4-carboxylic acid lead (R)-22. (R)-29 demonstrated improved secretion of PYY and GLP-1, translating into a significant reduction of postprandial blood glucose excursion in an oral glucose tolerance test (OGTT) in diet-induced obese (DIO) mice [1]. This specific advantage was achieved through a focused reduction in lipophilicity, demonstrating the scaffold's ability to decouple potency from adverse physicochemical properties.

Metabolic Disease GPBAR1 Agonist In Vivo Pharmacology

Conformational Rigidity and Peptidomimetic Design Advantage

As a 4-amino-1-phenylpiperidine-4-carboxylic acid (Boc-Appc), this scaffold is explicitly supplied as a constrained building block for structure-activity relationship (SAR) studies and peptidomimetic design. Its alpha,alpha-disubstituted nature introduces a well-defined conformational constraint that stabilizes peptide secondary structures and modulates physicochemical parameters like lipophilicity and hydrogen bonding, unlike simple mono-substituted piperidine acids [1]. This is a direct application of the core 1-phenylpiperidine-4-carboxylic acid scaffold for which it is commercially distributed to research labs.

Peptide Chemistry Constrained Amino Acids Medicinal Chemistry

Identified Application Scenarios for 1-Phenylpiperidine-4-carboxylic acid Based on Evidence


Hit-to-Lead Optimization of GPBAR1 (TGR5) Agonists for Metabolic Diseases

Based on the successful optimization of a biphenyl lead to the 1-phenylpiperidine-4-carboxylic acid derivative RO5527239, this compound is a preferred starting point for synthesizing new GPBAR1 agonists. Researchers can leverage this scaffold to improve gut hormone secretion (PYY, GLP-1) and postprandial glucose control, as it has a proven track record of reducing lipophilicity while maintaining or enhancing in vivo efficacy compared to biphenyl-4-carboxylic acid-based leads [1].

Synthesis of Constrained Peptidomimetics and Alpha,Alpha-Disubstituted Amino Acids

The compound is the direct precursor for Boc-Appc and Fmoc-Appc, which are commercially supplied as specialized building blocks for introducing a rigid, alpha,alpha-disubstituted phenylpiperidine moiety into peptides. This application exploits the compound's unique ability to impose conformational constraints, a key strategy in stabilizing secondary structures and designing potent, selective peptide ligands [2].

Design of CNS-Targeted Compounds with Controlled Basicity

In drug discovery programs where reducing the basicity of the piperidine nitrogen is critical for CNS penetration and minimizing hERG binding, 1-phenylpiperidine-4-carboxylic acid offers a 10,000-fold lower basicity compared to N-alkylpiperidine analogs. This fundamental physicochemical advantage (predicted pKa ~6.2 vs. ~11.2) makes it a rational choice for libraries targeting the central nervous system, where protonation state dictates membrane passage .

Modular Synthesis of Amide and Ester Libraries via High-Throughput Chemistry

The presence of both a free carboxylic acid and a chemically distinct tertiary aniline allows for orthogonal, chemoselective derivatizations. The carboxylic acid is amenable to standard amide coupling for library synthesis, while the N-phenyl group modulates the scaffold's overall electronics and lipophilicity. This modularity, combined with its commercial availability at high purities (95-97%), supports its use in high-throughput parallel synthesis for generating diverse screening compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.